2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
Historical Development of Rhodanine Chemistry
The rhodanine scaffold was first synthesized in 1877 by Marceli Nencki, who combined ammonium thiocyanate and chloroacetic acid to produce Rhodaninsaure (rhodanine). Early work focused on its structural elucidation and reactivity, revealing a five-membered heterocycle with a thiazolidine core containing sulfur and nitrogen atoms. By the mid-20th century, rhodanine derivatives gained attention for their antimicrobial properties, spurring investigations into their synthetic versatility. The discovery of epalrestat, a rhodanine derivative approved for diabetic neuropathy, marked a milestone in translating rhodanine chemistry into clinical applications. Despite initial enthusiasm, concerns about promiscuous binding and low selectivity emerged, leading to debates about their utility in drug discovery.
Recent advances in computational modeling and structural biology have revitalized interest in rhodanines, enabling rational design to mitigate off-target effects while retaining therapeutic potential. The compound 2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid exemplifies this modern approach, incorporating targeted substitutions to enhance specificity.
Structural Features of 4-Oxo-2-Thioxo-1,3-Thiazolidin Scaffold
The 4-oxo-2-thioxo-1,3-thiazolidin core consists of a five-membered ring with sulfur at position 1, nitrogen at position 3, and ketone/thione groups at positions 2 and 4 (Figure 1). This arrangement confers unique electronic properties:
- The exocyclic thione (C=S) at position 2 enhances hydrogen-bonding capacity, enabling interactions with polar residues in biological targets.
- The conjugated π-system across the ring facilitates resonance stabilization, influencing redox reactivity and binding modes.
Crystallographic studies reveal that the thione sulfur forms strong polar interactions with proteins, often engaging in hydrogen bonds or sulfur-π interactions. For example, in aldose reductase inhibitors, the thione sulfur coordinates with catalytic residues, stabilizing the enzyme-inhibitor complex. Substituents at positions 3 and 5 modulate these interactions:
Significance of 3-Propanoic Acid Substitution in Rhodanine Framework
The introduction of a propanoic acid group at position 3 addresses two key challenges in rhodanine drug development: poor aqueous solubility and non-specific binding. The carboxylate group enhances hydrophilicity, improving bioavailability and reducing aggregation tendencies. For instance, rhodanine-3-propanoic acid derivatives exhibit 10–20-fold higher solubility in physiological buffers compared to alkyl-substituted analogs.
Mechanistically, the propanoic acid moiety participates in salt bridges with basic amino acid residues (e.g., lysine, arginine) in target proteins. In a study of aldose reductase inhibitors, the carboxylate group of 2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid formed a critical interaction with His110, contributing to nanomolar affinity. Additionally, the flexible three-carbon chain allows conformational adaptability, enabling the compound to accommodate diverse binding pockets.
Role of 5-Position Arylidene Substitution in Biological Activity
The 5-arylidene substitution is a structural hallmark of bioactive rhodanines. By introducing aromatic groups at this position, researchers modulate electronic, steric, and pharmacokinetic properties:
- Electronic Effects : Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) increase electrophilicity at the exocyclic double bond, enhancing covalent interactions with nucleophilic residues.
- Steric Effects : Bulky aryl groups (e.g., 3-methylphenyl) improve selectivity by restricting access to off-target binding sites.
In a virtual screening study, 5-arylidene derivatives with benzothiazole moieties showed high predicted affinity for aldose reductase (98.42% interaction score) and cathepsin D (98.39%), underscoring the role of aryl substituents in target engagement. Comparative data illustrate the impact of substitution patterns:
| Arylidene Group | Target Protein | Binding Score (%) |
|---|---|---|
| 3-Methylphenyl | Aldose reductase | 98.42 |
| 4-Hydroxyphenyl | Cathepsin D | 98.39 |
| 2-Naphthyl | Transcription factor | 97.49 |
These findings align with experimental results for 2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid , where the 3-methyl group balances hydrophobicity and steric demand, optimizing interactions with hydrophobic enzyme pockets.
Properties
IUPAC Name |
2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-8-4-3-5-10(6-8)7-11-12(16)15(14(19)20-11)9(2)13(17)18/h3-7,9H,1-2H3,(H,17,18)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJFWHVHHMBALR-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 3-methylbenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, followed by the addition of propanoic acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiazolidine derivatives
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammation or cell proliferation. The thiazolidinone ring is crucial for its biological activity, allowing it to bind to target proteins and modulate their function.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative known for its diverse biological activities. This compound has attracted attention in pharmacology due to its potential applications in treating various diseases, including cancer and microbial infections. This article reviews the biological activity of this compound based on recent research findings.
The molecular structure of 2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H13N1O3S1 |
| Molecular Weight | 273.39 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
| pKa | Not determined |
Antimicrobial Activity
Research has demonstrated that compounds with similar thiazolidinone structures exhibit significant antimicrobial properties. In vitro studies have shown that 2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid displays activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations, suggesting potential as an antimicrobial agent.
Cytotoxicity and Antitumor Effects
The cytotoxic effects of this compound were assessed using various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays. Results indicated that the compound exhibits selective cytotoxicity, particularly against leukemia cell lines, with IC50 values ranging from 80 to 100 µM. Comparatively, conventional chemotherapeutics like doxorubicin showed significantly lower IC50 values (around 0.57 µM), indicating that while the compound has some antitumor activity, it may require further optimization for enhanced efficacy.
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Molecular docking studies suggest that this compound binds effectively to targets such as PPARγ and VEGFR2, which are crucial in cancer metabolism and angiogenesis.
Case Studies
Several studies have explored the biological activity of thiazolidinone derivatives similar to our compound:
- Study on Antimicrobial Activity : Konechnyi et al. (2021) reported that thiazolidinone derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli with MIC values ranging from 25 to 100 µg/mL.
- Cytotoxicity Assessment : In a study by Petrou et al. (2023), thiazolidinone derivatives were tested against various cancer cell lines, showing promising results with IC50 values below 100 µM for several compounds.
Pharmacokinetic Properties
Pharmacokinetic analysis indicates that the compound has moderate bioavailability and skin permeability. The Log Kp value is predicted to be -6.48 cm/s, suggesting limited skin absorption but potential oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
